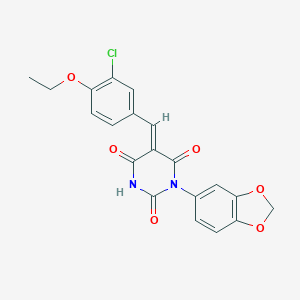

![molecular formula C19H15N3OS B302819 (5E)-2-anilino-5-[(1-methylindol-3-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B302819.png)

(5E)-2-anilino-5-[(1-methylindol-3-yl)methylidene]-1,3-thiazol-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(5E)-2-anilino-5-[(1-methylindol-3-yl)methylidene]-1,3-thiazol-4-one, also known as MITO-2, is a novel compound that has been studied for its potential applications in scientific research. MITO-2 is a thiazolone-based fluorescent probe that has been developed as a tool for imaging reactive oxygen species (ROS) in living cells.

Wirkmechanismus

(5E)-2-anilino-5-[(1-methylindol-3-yl)methylidene]-1,3-thiazol-4-one works by reacting with ROS to form a fluorescent adduct. The fluorescence of (5E)-2-anilino-5-[(1-methylindol-3-yl)methylidene]-1,3-thiazol-4-one is quenched in the absence of ROS, but increases upon reaction with ROS. This allows (5E)-2-anilino-5-[(1-methylindol-3-yl)methylidene]-1,3-thiazol-4-one to selectively detect ROS in living cells.

Biochemical and Physiological Effects:

(5E)-2-anilino-5-[(1-methylindol-3-yl)methylidene]-1,3-thiazol-4-one has been shown to have minimal toxicity and does not interfere with cellular processes. It has been used to study oxidative stress in a variety of cell types, including cancer cells, neurons, and cardiomyocytes.

Vorteile Und Einschränkungen Für Laborexperimente

(5E)-2-anilino-5-[(1-methylindol-3-yl)methylidene]-1,3-thiazol-4-one has several advantages as a tool for studying oxidative stress. It is highly selective for ROS, allowing for specific detection of these molecules in living cells. It is also non-invasive and does not require any special equipment for imaging. However, (5E)-2-anilino-5-[(1-methylindol-3-yl)methylidene]-1,3-thiazol-4-one has some limitations. It is only able to detect ROS in living cells and cannot be used to study ROS in other contexts, such as in vitro assays. Additionally, (5E)-2-anilino-5-[(1-methylindol-3-yl)methylidene]-1,3-thiazol-4-one is not able to distinguish between different types of ROS, which may limit its usefulness in certain applications.

Zukünftige Richtungen

There are several future directions for research on (5E)-2-anilino-5-[(1-methylindol-3-yl)methylidene]-1,3-thiazol-4-one. One potential area of study is the development of new fluorescent probes that can selectively detect different types of ROS. Another area of research is the application of (5E)-2-anilino-5-[(1-methylindol-3-yl)methylidene]-1,3-thiazol-4-one in animal models to study oxidative stress in vivo. Additionally, (5E)-2-anilino-5-[(1-methylindol-3-yl)methylidene]-1,3-thiazol-4-one may have potential applications in the diagnosis and treatment of diseases that are associated with oxidative stress, such as cancer and neurodegenerative diseases.

Synthesemethoden

(5E)-2-anilino-5-[(1-methylindol-3-yl)methylidene]-1,3-thiazol-4-one is synthesized through a multi-step process that involves the reaction of 2-aminothiazole with 3-methylindole-1-carboxaldehyde to form the corresponding imine. The imine is then reduced with sodium borohydride to yield the corresponding amine, which is then reacted with 4-chloro-3-nitrobenzene to form the corresponding nitro derivative. The nitro derivative is then reduced to the corresponding amino derivative, which is finally reacted with 2-fluoro-4-nitrophenyl isothiocyanate to form (5E)-2-anilino-5-[(1-methylindol-3-yl)methylidene]-1,3-thiazol-4-one.

Wissenschaftliche Forschungsanwendungen

(5E)-2-anilino-5-[(1-methylindol-3-yl)methylidene]-1,3-thiazol-4-one has been studied for its potential applications in scientific research, particularly in the field of oxidative stress. Oxidative stress is a condition that occurs when there is an imbalance between the production of ROS and the body's ability to detoxify them. ROS are highly reactive molecules that can damage cellular components, including DNA, proteins, and lipids. (5E)-2-anilino-5-[(1-methylindol-3-yl)methylidene]-1,3-thiazol-4-one is a fluorescent probe that can selectively detect ROS in living cells, making it a valuable tool for studying oxidative stress.

Eigenschaften

Produktname |

(5E)-2-anilino-5-[(1-methylindol-3-yl)methylidene]-1,3-thiazol-4-one |

|---|---|

Molekularformel |

C19H15N3OS |

Molekulargewicht |

333.4 g/mol |

IUPAC-Name |

(5E)-2-anilino-5-[(1-methylindol-3-yl)methylidene]-1,3-thiazol-4-one |

InChI |

InChI=1S/C19H15N3OS/c1-22-12-13(15-9-5-6-10-16(15)22)11-17-18(23)21-19(24-17)20-14-7-3-2-4-8-14/h2-12H,1H3,(H,20,21,23)/b17-11+ |

InChI-Schlüssel |

LUYZIUNYNIGVNL-GZTJUZNOSA-N |

Isomerische SMILES |

CN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)N=C(S3)NC4=CC=CC=C4 |

SMILES |

CN1C=C(C2=CC=CC=C21)C=C3C(=O)N=C(S3)NC4=CC=CC=C4 |

Kanonische SMILES |

CN1C=C(C2=CC=CC=C21)C=C3C(=O)N=C(S3)NC4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[1-(1,3-benzodioxol-5-yl)-1H-tetraazol-5-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B302737.png)

![5-(4-Fluorobenzylidene)-3-(4-fluorophenyl)-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B302740.png)

![3-(3-Fluoro-benzylsulfanyl)-5-(3-fluoro-phenyl)-4-phenyl-4H-[1,2,4]triazole](/img/structure/B302743.png)

![2-[1-(3-Chloro-4-methyl-phenyl)-1H-tetrazol-5-ylsulfanyl]-N-thiazol-2-yl-acetamide](/img/structure/B302745.png)

![5-{[1-(4-tert-butylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxo-4-imidazolidinone](/img/structure/B302747.png)

![5-{[5-(2,4-Difluorophenyl)-2-furyl]methylene}-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one](/img/structure/B302748.png)

![1-(4-chlorophenyl)-3-[[(Z)-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]urea](/img/structure/B302749.png)

![N-{(E)-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B302752.png)

![5-{3-Chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzylidene}-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B302754.png)

![5-(3-methoxyphenyl)-7-methyl-2-{[5-(4-morpholinyl)-2-furyl]methylene}-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B302757.png)

![5-(3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2-{[5-(1-piperidinyl)-2-furyl]methylene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B302758.png)